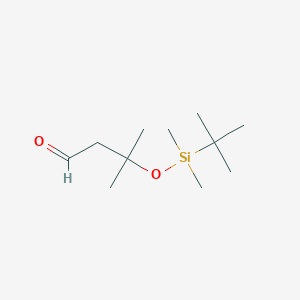

![molecular formula C20H21ClN2O2S B2500245 N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea CAS No. 866042-85-5](/img/structure/B2500245.png)

N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea" is a thiourea derivative, which is a class of compounds known for their wide range of biological activities. Thiourea derivatives have been synthesized and characterized in various studies, showing potential in fields such as analgesic drug development and antimicrobial activities .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with a thiocarbonyl compound. For example, 1-allyl-3-(2-chlorobenzoyl) thiourea was synthesized using a modified Schotten-Baumann reaction, which is a nucleophilic substitution reaction of allylthiourea on 2-chlorobenzoyl chloride . This method could be adapted for the synthesis of the compound , with the appropriate precursors.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often determined using spectroscopic techniques such as IR, NMR, and single crystal X-ray diffraction. For instance, the structure of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea was determined by X-ray diffraction and showed a trans-cis configuration . Similarly, the structure of N,N-dimethyl-N'-(2-chloro-benzoyl)thiourea was elucidated by X-ray diffraction, revealing a monoclinic crystal system . These techniques would be essential in analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their functional groups. For example, N-allyl-N'-(sodium p-benzene sulfonate) thiourea has been used as a reagent for the identification of metal ions, indicating its reactivity towards certain metals . The chemical reactivity of the compound would likely be influenced by the presence of the allyl group and the chloro-substituted benzyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and substituents. The IR spectra of thiourea derivatives typically show characteristic stretching vibrations for N-H, C=O, C-N, and C-S bonds . The crystal structure and hydrogen bonding patterns can also influence the physical properties, as seen in the case of N-Benzoyl-N'-(3-hydroxyphenyl)thiourea, which forms a polymeric chain stabilized by hydrogen bonds .

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Thiourea derivatives are utilized as reagents for identifying metal ions due to their sensitivity and selectivity. For instance, a thiourea reagent has been used to identify ions such as Fe3+, Ag+, Os8+, Ru3+, and Bi3+ under various conditions, showing improved performance over classical methods (D. Ma, Yu-lu Wang, Jinye Wang, 1991).

Coordination Chemistry

Novel thiourea derivatives have been synthesized and characterized to study their coordination with metals like copper(II), nickel(II), and cobalt(II). These studies provide insights into the bidentate manner of ligands yielding neutral complexes, contributing to understanding the coordination chemistry of thiourea derivatives (H. Arslan, N. Külcü, U. Flörke, 2003).

Biological Activities

Thioureas possess significant biological activities, including antimicrobial, antifungal, and potential anticancer properties. For example, some thiourea compounds have shown strong anticancer activity in assays and are under consideration for clinical trials for kidney cancer treatment (B. Nammalwar, R. Bunce, D. Benbrook, T. Lu, Huifang Li, Yadong Chen, K. Berlin, 2010). Furthermore, thiourea derivatives have been explored for their antimicrobial and plant-growth regulation activities, indicating their versatility in biological applications (Meng-Meng Zhao, Xiu-Yan Dong, Yu-hua Yang, Li Gang, Yu-jie Zhang, 2013).

Synthesis and Structural Studies

Research on thiourea derivatives also includes their synthesis and structural analysis to understand their properties better. Studies have focused on synthesizing new compounds and analyzing their crystal structures to elucidate the interaction mechanisms and structural properties, aiding in the development of novel applications (Rajeswari Gangadharan, J. Haribabu, R. Karvembu, K. Sethusankar, 2014).

Propiedades

IUPAC Name |

1-[[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)phenyl]methyl]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2S/c1-2-11-22-20(26)23-13-15-16(21)7-5-9-18(15)25-19-10-12-24-17-8-4-3-6-14(17)19/h2-9,19H,1,10-13H2,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVMPBZNBXOELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NCC1=C(C=CC=C1Cl)OC2CCOC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

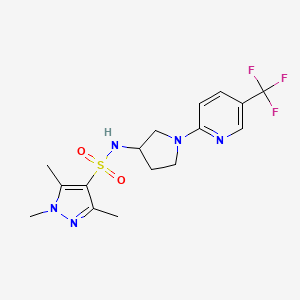

![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)

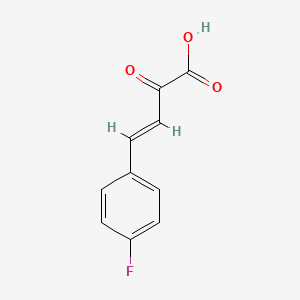

![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)

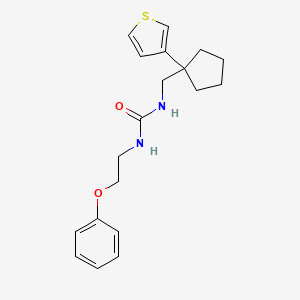

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500166.png)

![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)

![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)

![N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2500172.png)

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)

![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)

![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/no-structure.png)